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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-(Allyloxy)-3-
bromobenzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due

to the limited availability of direct experimental data, this guide presents a detailed, proposed

synthesis protocol and a complete set of predicted spectroscopic data, including ¹H NMR, ¹³C

NMR, IR, and mass spectrometry. These predictions are based on established principles of

spectroscopy and analysis of structurally analogous compounds. This guide is intended to

serve as a foundational resource for researchers working with or planning to synthesize this

molecule.

Proposed Synthesis
The synthesis of 2-(Allyloxy)-3-bromobenzaldehyde can be achieved via a Williamson ether

synthesis, a reliable and well-established method for forming ethers. This procedure involves

the O-alkylation of a phenol with an alkyl halide in the presence of a weak base.

Experimental Protocol: Synthesis of 2-(Allyloxy)-3-
bromobenzaldehyde
Starting Material: 3-Bromo-2-hydroxybenzaldehyde[1][2][3][4] Reagent: Allyl bromide Base:

Anhydrous potassium carbonate (K₂CO₃) Solvent: Anhydrous N,N-Dimethylformamide (DMF)

or Acetone
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Procedure:

To a stirred solution of 3-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF,

add anhydrous potassium carbonate (1.5 equivalents).

Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the

formation of the phenoxide.

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

Continue stirring the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by the addition of deionized water.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the mixture and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 2-(Allyloxy)-3-bromobenzaldehyde.

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-(Allyloxy)-3-
bromobenzaldehyde. These predictions are derived from the analysis of the starting material,

3-bromo-2-hydroxybenzaldehyde[1][2][3][4], and related compounds such as 2-

(allyloxy)benzaldehyde and other substituted aromatic aldehydes.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Justification

~10.4 s 1H -CHO

The aldehyde

proton is a

singlet and

typically appears

far downfield.

~7.8-7.9 d 1H Ar-H

Aromatic proton

ortho to the

aldehyde group,

expected to be a

doublet.

~7.5-7.6 d 1H Ar-H

Aromatic proton

para to the

aldehyde group,

expected to be a

doublet.

~7.2-7.3 t 1H Ar-H

Aromatic proton

meta to the

aldehyde group,

expected to be a

triplet.

~6.0-6.1 m 1H -OCH₂-CH=CH₂

The internal vinyl

proton of the allyl

group, a multiplet

due to coupling

with adjacent

protons.

~5.3-5.5 m 2H -OCH₂-CH=CH₂

The terminal

vinyl protons of

the allyl group,

appearing as a

multiplet.
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~4.6-4.7 d 2H -OCH₂-CH=CH₂

The allylic

protons adjacent

to the ether

oxygen,

appearing as a

doublet.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment Justification

~190-192 -CHO

The aldehyde carbonyl carbon

is characteristically found in

this downfield region.

~158-160 Ar-C-O
The aromatic carbon attached

to the allyloxy group.

~135-137 Ar-C Quaternary aromatic carbon.

~132-134 -OCH₂-CH=CH₂
The internal vinyl carbon of the

allyl group.

~128-130 Ar-CH Aromatic methine carbon.

~125-127 Ar-CH Aromatic methine carbon.

~118-120 -OCH₂-CH=CH₂
The terminal vinyl carbon of

the allyl group.

~115-117 Ar-CH Aromatic methine carbon.

~112-114 Ar-C-Br
The aromatic carbon attached

to the bromine atom.

~70-72 -OCH₂-CH=CH₂
The allylic carbon of the ether

linkage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted IR Data
Wavenumber
(cm⁻¹)

Intensity Assignment Justification

~3080 Medium =C-H stretch
Aromatic and vinylic

C-H stretching.

~2930, 2870 Medium C-H stretch

Aliphatic C-H

stretching of the allyl

group.

~2820, 2720 Weak C-H stretch

Characteristic

aldehyde C-H Fermi

resonance doublet.

~1690 Strong C=O stretch
Aldehyde carbonyl

stretching vibration.

~1600, 1470 Medium-Strong C=C stretch
Aromatic ring skeletal

vibrations.

~1250 Strong C-O-C stretch
Asymmetric stretching

of the aryl-alkyl ether.

~1020 Medium C-O-C stretch
Symmetric stretching

of the aryl-alkyl ether.

~930, 990 Medium =C-H bend

Out-of-plane bending

for the allyl group vinyl

hydrogens.

~750 Strong C-Br stretch

Stretching vibration of

the carbon-bromine

bond.

Predicted Mass Spectrometry Data
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m/z Relative Intensity Assignment Justification

240/242 High [M]⁺

Molecular ion peak,

showing the

characteristic isotopic

pattern for one

bromine atom

(approximately 1:1

ratio).

211/213 Medium [M-CHO]⁺
Loss of the formyl

group.

199/201 Medium [M-C₃H₅]⁺ Loss of the allyl group.

121 High [M-Br-C₃H₅]⁺

Loss of both the

bromine atom and the

allyl group.

41 High [C₃H₅]⁺ Allyl cation fragment.

Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 2-(Allyloxy)-3-
bromobenzaldehyde.

3-Bromo-2-hydroxybenzaldehyde

Allyl Bromide, K₂CO₃

DMF

Aqueous Workup
& Extraction

Reaction

2-(Allyloxy)-3-bromobenzaldehyde

Column Chromatography Pure Product

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(Allyloxy)-3-bromobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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